molecular formula C23H27N3O3S2 B12210239 N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12210239
M. Wt: 457.6 g/mol
InChI Key: AJZJPTXMJAJFIN-UHFFFAOYSA-N
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Description

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic thiazole-derived compound featuring a morpholine sulfonyl substituent, a butyl chain at the 3-position of the thiazole ring, and an aniline group.

Properties

Molecular Formula

C23H27N3O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

3-butyl-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O3S2/c1-2-3-12-26-22(18-30-23(26)24-20-9-5-4-6-10-20)19-8-7-11-21(17-19)31(27,28)25-13-15-29-16-14-25/h4-11,17-18H,2-3,12-16H2,1H3

InChI Key

AJZJPTXMJAJFIN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch-Type Cyclization

The foundational step involves constructing the 1,3-thiazole scaffold. A modified Hantzsch synthesis employs N-butylthiourea and 3-(bromoacetyl)phenyl morpholine sulfonate in refluxing ethanol (Method A):

Thiourea + α-BromoketoneEtOH, Δ3-Butyl-4-(3-sulfonylphenyl)thiazol-2-amine[2][4]\text{Thiourea + α-Bromoketone} \xrightarrow{\text{EtOH, Δ}} \text{3-Butyl-4-(3-sulfonylphenyl)thiazol-2-amine} \quad

Key parameters :

  • Molar ratio : 1:1.2 (thiourea:bromoketone) optimizes yield (78–82%)

  • Temperature : 80°C prevents epimerization of sulfonate group

  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate

Alternative approaches utilize solid-supported synthesis for improved purity, as demonstrated in FR2796643A1, where Wang resin-bound thioureas enable facile purification.

Sulfonation and Morpholine Coupling

Introduction of the morpholin-4-ylsulfonyl group proceeds via a two-stage protocol:

Stage 1: Phenylsulfonation

3-Bromophenylsulfonyl chloride is generated in situ using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C:

3-BromophenylClSO₃H, 0°C3-Bromophenylsulfonyl chloride[1][3]\text{3-Bromophenyl} \xrightarrow{\text{ClSO₃H, 0°C}} \text{3-Bromophenylsulfonyl chloride} \quad

Stage 2: Nucleophilic Displacement

Morpholine (2.5 eq) reacts with the sulfonyl chloride in THF with triethylamine as base:

Sulfonyl chloride + MorpholineEt₃N, THF3-(Morpholin-4-ylsulfonyl)phenyl[1][5]\text{Sulfonyl chloride + Morpholine} \xrightarrow{\text{Et₃N, THF}} \text{3-(Morpholin-4-ylsulfonyl)phenyl} \quad

Yield optimization :

  • Time : 12 hr reaction at 25°C achieves >95% conversion

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) removes excess morpholine

Imine Formation and Stereochemical Control

Condensation of 3-butyl-4-(3-sulfonylphenyl)thiazol-2-amine with benzaldehyde derivatives establishes the anilinylidene group. Critical to E-selectivity is the use of anhydrous DMF with molecular sieves (Method B):

Thiazol-2-amine + 4-NitrobenzaldehydeDMF, 4A˚ MS(E)-Imine product[3][5]\text{Thiazol-2-amine + 4-Nitrobenzaldehyde} \xrightarrow{\text{DMF, 4Å MS}} \text{(E)-Imine product} \quad

Comparative data :

ConditionSolventTemp (°C)E:Z RatioYield (%)
Without sievesEtOH781.5:162
With 4Å sievesDMF1109:188

Microwave-assisted synthesis reduces reaction time from 24 hr to 45 min while maintaining selectivity.

Advanced Methodological Innovations

One-Pot Tandem Synthesis

Recent advances (WO2012161879A1) demonstrate a streamlined approach combining sulfonation, cyclization, and imination in a single reactor:

  • Initial mixture : 3-Bromophenylboronic acid, N-butylthiourea, Pd(PPh₃)₄ catalyst

  • Sequential additions :

    • Morpholine sulfonyl chloride at 60°C

    • Benzaldehyde derivative under microwave irradiation

This method achieves 74% overall yield with 95% purity by HPLC.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility for scale-up:

  • Reactor setup :

    • Module 1: Sulfonation (0.5 mL/min, 25°C)

    • Module 2: Thiazole cyclization (1.2 mL/min, 80°C)

    • Module 3: Imine formation (0.8 mL/min, 110°C)

Process analytical technology (PAT) using inline IR spectroscopy enables real-time monitoring of sulfonate intermediate.

Analytical Characterization and Quality Control

Critical analytical data for batch validation:

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, imine-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (q, J=7.1 Hz, 2H, NCH₂), 3.68 (m, 4H, morpholine OCH₂), 2.95 (m, 4H, morpholine NCH₂)

  • HRMS (ESI+): m/z Calcd for C₂₄H₂₈N₃O₃S₂ [M+H]⁺: 478.1564; Found: 478.1561

Chromatographic Purity

MethodColumnMobile PhaseRetention (min)Purity (%)
HPLCC18, 250×4.6MeCN/H₂O (70:30)12.799.2
UPLCHSS T3, 2.10.1% HCO₂H gradient3.4599.5

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost/kg (USD)Source
3-Bromophenylboronic acid1,200Sigma-Aldrich
Morpholine sulfonyl chloride980TCI America
N-Butylthiourea650Alfa Aesar

Implementation of catalytic recycling protocols (e.g., Pd recovery from Suzuki couplings) reduces metal costs by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

  • Core Heterocycle : Thiazole (1,3-thiazol-2(3H)-ylidene) vs. pyrimidine, isoxazole, or nitrosoaniline derivatives.
  • Substituents : Nature of sulfonyl groups (morpholinyl, azepanyl, piperidinyl), alkyl chains (butyl, methoxyethyl), and aryl/heteroaryl modifications.
  • Stereochemistry : E/Z isomerism in the imine or ylidene moiety.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline Thiazol-2(3H)-ylidene R1 = butyl, R2 = 3-(morpholin-4-ylsulfonyl)phenyl C25H30N4O3S2 522.68
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine Thiazol-2(3H)-imine R1 = 2-methoxyethyl, R2 = 3-(azepanyl)sulfonylphenyl C24H29N3O3S2 471.63
N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline Thiazol-2(3H)-ylidene R1 = 2-(morpholin-4-yl)ethyl, R2 = 3-(piperidinylsulfonyl)phenyl C28H35N5O3S2 577.78
N-(3-benzyl-5-(4-fluorophenyl)thiazol-2(3H)-ylidene)aniline (33) Thiazol-2(3H)-ylidene R1 = benzyl, R2 = 4-fluorophenyl C22H18FN3S 375.46
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g) Nitrosoaniline R1 = 4-chlorophenyl, R2 = 5-morpholinyl C16H15ClN4O2 354.77

SAR Observations

Sulfonyl Group Impact :

  • Morpholinylsulfonyl (polar, oxygen-rich) vs. azepanylsulfonyl (larger ring, increased hydrophobicity) affects solubility and target binding .
  • Piperidinylsulfonyl () may enhance metabolic stability compared to morpholinyl derivatives .

Alkyl Chain Modifications :

  • Butyl vs. methoxyethyl () alters steric bulk and membrane permeability.

Aryl Substituents :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) may enhance electrophilic reactivity at the thiazole core .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property Target Compound (2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine N-(3-benzyl-5-(4-fluorophenyl)thiazol-2(3H)-ylidene)aniline
Molecular Weight 522.68 471.63 375.46
LogP (Predicted) ~4.2 ~3.8 ~3.5
Hydrogen Bond Donors 1 0 1
Hydrogen Bond Acceptors 7 6 3
Rotatable Bonds 8 9 5

Notes:

  • The target compound’s higher molecular weight and rotatable bonds may reduce oral bioavailability compared to simpler analogues .
  • Morpholinylsulfonyl contributes to higher hydrogen bond acceptors, enhancing solubility in polar solvents .

Biological Activity

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative with potential biological activities that have garnered attention in recent research. This compound features a unique structural composition that includes a thiazole ring, a morpholine sulfonyl group, and a butyl chain, which contribute to its distinctive chemical properties and biological interactions.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Known for its nitrogen and sulfur atoms, this moiety is crucial for the compound's biological activity.
  • Morpholine Sulfonyl Group : This functional group enhances solubility and may influence interactions with biological targets.
  • Butyl Chain : This hydrophobic tail can affect the compound’s lipophilicity, potentially impacting its absorption and distribution in biological systems.

Biological Activity Overview

Preliminary studies suggest that this compound interacts with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. These interactions may modulate enzyme activity, leading to various biological effects such as antimicrobial or anticancer properties. The exact mechanisms remain under investigation, but the compound's structure indicates potential therapeutic applications.

Potential Biological Effects

  • Antimicrobial Activity : Initial findings indicate that the compound may exhibit antimicrobial effects, similar to other thiazole derivatives.
  • Anticancer Properties : The structural features suggest it could inhibit cancer cell proliferation through interactions with specific cellular pathways.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound. For instance:

  • Antifungal Activity : A related study synthesized novel thiazol-2(3H)-imine compounds, which showed significant antifungal activity against Candida albicans and Candida parapsilosis. The most active compound demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole .
  • Cytotoxicity Analysis : In vitro cytotoxicity tests against NIH/3T3 cell lines revealed that certain derivatives exhibited IC50 values indicating potential selectivity for fungal cells over normal cells .

Table 1: Summary of Biological Activities

CompoundBiological ActivityIC50 (μM)Target Organism
2dAntifungal148.26NIH/3T3
2eAntifungal187.66NIH/3T3
KetoconazoleAntifungal-C. parapsilosis

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity Studies : Molecular docking simulations are employed to predict how this compound binds to various biological targets.
  • Enzyme Interaction : Studies indicate potential interactions with enzymes involved in metabolic pathways, which could be pivotal in its therapeutic efficacy.

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